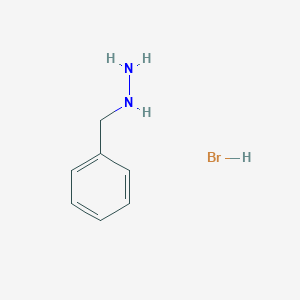

Benzylhydrazine hydrobromide

説明

BenchChem offers high-quality Benzylhydrazine hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzylhydrazine hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

分子式 |

C7H11BrN2 |

|---|---|

分子量 |

203.08 g/mol |

IUPAC名 |

benzylhydrazine;hydrobromide |

InChI |

InChI=1S/C7H10N2.BrH/c8-9-6-7-4-2-1-3-5-7;/h1-5,9H,6,8H2;1H |

InChIキー |

AWIZSLZTIVYUTF-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CNN.Br |

製品の起源 |

United States |

Nomenclature and Chemical Classification

Systematic IUPAC Naming Conventions for Benzylhydrazine (B1204620) Hydrobromide

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized set of rules for naming chemical compounds. Following these conventions, the systematic name for the parent molecule, benzylhydrazine, is (phenylmethyl)hydrazine. nih.gov Consequently, benzylhydrazine hydrobromide is the hydrobromide salt of this parent compound. The name clearly indicates the presence of a benzyl (B1604629) group (a phenyl group attached to a methyl group) and a hydrazine (B178648) functional group, which have reacted with hydrogen bromide to form the salt.

| Component | IUPAC Name |

| Parent Hydrazine | (Phenylmethyl)hydrazine |

| Salt Form | Hydrobromide |

| Full Compound Name | (Phenylmethyl)hydrazine hydrobromide |

The CAS Registry Number for benzylhydrazine hydrobromide is 72912-95-9. bldpharm.com The molecular formula is C7H11BrN2, and it has a molecular weight of 203.08 g/mol . bldpharm.com

Classification within Hydrazine Derivatives and Related Organic Salts

Benzylhydrazine hydrobromide belongs to the class of organic compounds known as hydrazine derivatives. wikipedia.org Hydrazines are compounds containing a nitrogen-nitrogen single bond (N-N) and can be considered derivatives of hydrazine (H₂N-NH₂), where one or more hydrogen atoms are replaced by organic substituents. wikipedia.orgwikipedia.org In the case of benzylhydrazine, one hydrogen atom on a nitrogen atom of hydrazine is substituted with a benzyl group, making it a monosubstituted hydrazine. wikipedia.org

These compounds can be further categorized based on the nature of the substituent. Benzylhydrazine is an example of an arylalkylhydrazine, as it contains both an aromatic ring (phenyl) and an alkyl-like linker (the methylene (B1212753) group). acs.org

As a salt, benzylhydrazine hydrobromide is classified as an organic salt. This is formed through the reaction of the basic hydrazine moiety with the strong acid, hydrogen bromide. The lone pair of electrons on one of the nitrogen atoms in benzylhydrazine accepts a proton (H⁺) from hydrobromic acid (HBr), forming a hydrazinium (B103819) cation and a bromide anion (Br⁻). This acid-base reaction results in a more stable, crystalline solid that is often more soluble in water compared to its free base form. researchgate.net

Structural Isomers and Related Benzylhydrazine Species

Structural isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For benzylhydrazine (C₇H₁₀N₂), several structural isomers exist. These can arise from the different placement of the benzyl group or from variations in the substitution pattern on the hydrazine core.

One key structural isomer is 1,1-benzylhydrazine (where the benzyl group and another substituent would be on the same nitrogen) versus the more common 1,2-benzylhydrazine (where substituents are on different nitrogen atoms). However, the simple "benzylhydrazine" typically refers to the 1-benzyl isomer.

Other related species include positional isomers where the hydrazine group is attached to different positions on the benzene (B151609) ring if other substituents were present. For instance, if a benzyloxy group were also on the ring, its position (ortho, meta, or para) would create distinct positional isomers with potentially different chemical and biological properties.

Furthermore, related benzylhydrazine species can be formed by additional substitutions. For example, 1-benzyl-1-methylhydrazine is a derivative where a methyl group is also attached to one of the nitrogen atoms. ontosight.ai Another related compound is 1-benzyl-1-phenylhydrazine , which features both a benzyl and a phenyl group on the same nitrogen atom.

The hydrobromide salt itself can be compared to other salts of benzylhydrazine, such as the hydrochloride scbt.comchembk.com or dihydrochloride (B599025) salts. sigmaaldrich.comfishersci.sebldpharm.comontosight.ai These salts will exhibit different physical properties, such as melting point and solubility, due to the different counter-ions.

| Compound Name | CAS Number | Molecular Formula | Relationship to Benzylhydrazine Hydrobromide |

| Benzylhydrazine | 555-96-4 | C₇H₁₀N₂ | Parent base of the hydrobromide salt. nih.govpharmaffiliates.comchemicalbook.com |

| Benzylhydrazine hydrochloride | 1073-62-7 | C₇H₁₁ClN₂ | A different salt of the same parent base. scbt.comnih.gov |

| Benzylhydrazine dihydrochloride | 20570-96-1 | C₇H₁₂Cl₂N₂ | A salt with two equivalents of hydrochloric acid. sigmaaldrich.comsigmaaldrich.com |

| 1-Benzyl-1-phenylhydrazine hydrochloride | 5705-15-7 | C₁₃H₁₅ClN₂ | A related hydrazine derivative with an additional phenyl group. |

| (3-(Benzyloxy)benzyl)hydrazine hydrochloride | 40051-69-2 | Not explicitly found | A positional isomer if a benzyloxy group were present. |

Advanced Synthetic Methodologies for Benzylhydrazine Hydrobromide

Direct Halogenation Reactions for Hydrobromide Salt Formation

The synthesis of Benzylhydrazine (B1204620) Hydrobromide is typically achieved by the protonation of the benzylhydrazine free base with hydrobromic acid. Direct halogenation or hydrobromination of a precursor molecule to form the benzylhydrazine moiety and the hydrobromide salt in a single step is not a commonly documented method. The standard approach involves the initial synthesis of benzylhydrazine, which is then dissolved in a suitable solvent and treated with a solution of hydrogen bromide. The salt precipitates from the solution and can be isolated through filtration. For instance, after synthesizing a substituted benzylhydrazine, the final hydrochloride salt can be formed by feeding HCl gas into the reaction solution or adding aqueous HCl until the pH reaches 1, causing the salt to crystallize. A similar principle applies to the formation of the hydrobromide salt using hydrobromic acid.

Nucleophilic Substitution Approaches to Benzylhydrazine Precursors

A primary and well-established method for synthesizing the benzylhydrazine precursor is the nucleophilic substitution reaction between a benzyl (B1604629) halide and hydrazine (B178648). In this reaction, hydrazine or its hydrate (B1144303) acts as the nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide), displacing the halide ion.

This reaction must be carefully controlled to favor mono-alkylation and minimize the formation of 1,2-dibenzylhydrazine, which can occur if the initially formed benzylhydrazine acts as a nucleophile and reacts with another molecule of the benzyl halide. Using a large excess of hydrazine is a common strategy to increase the statistical probability of the benzyl halide reacting with hydrazine rather than the product. The reactivity of the leaving group on the benzyl halide influences the reaction rate, with the order typically being iodide > bromide > chloride.

A specific and practical example of benzylhydrazine synthesis involves the dropwise addition of benzyl chloride to a solution of hydrazine hydrate in water at room temperature. This method represents a direct and efficient pathway to the precursor.

Alternative strategies to nucleophilic substitution on benzyl halides often involve multiple steps. One such route includes the reaction of a benzaldehyde (B42025) derivative with hydrazine hydrate to form a benzylidenehydrazone (a Schiff base). This intermediate is then reduced to yield the corresponding benzylhydrazine. Catalytic hydrogenation, often using a palladium on carbon (Pd/C) catalyst, is a common method for this reduction. This multi-step approach can be advantageous when the starting material is an aldehyde rather than a benzyl halide.

Another alternative involves the use of protecting groups. For instance, hydrazine can be acylated, for example with benzoyl chloride, to form 1,2-dibenzoylhydrazine. This protected intermediate can then be alkylated, followed by removal of the protecting groups to yield the desired substituted hydrazine. While more complex, this method can offer better control and selectivity in certain contexts.

Continuous Synthesis Processes and Process Intensification Strategies

The shift from batch to continuous manufacturing represents a significant advancement in the synthesis of chemical compounds, including hydrazine derivatives. Continuous flow chemistry offers numerous advantages over traditional batch methods, such as improved heat and mass transfer, enhanced safety, and greater consistency in product quality. researchgate.net Process intensification, a core concept in modern chemical engineering, aims to develop smaller, cleaner, and more energy-efficient technologies. cetjournal.it

Continuous flow synthesis of hydrazine derivatives has been demonstrated to be a practical and efficient approach. rsc.orgbohrium.com This methodology allows for the rapid optimization of reaction conditions and can be scaled up more readily than batch processes. For the synthesis of compounds like benzylhydrazine hydrobromide, a continuous flow setup would typically involve the precise mixing and reaction of reagents in a microreactor or a tubular reactor system. cetjournal.it This approach minimizes the volume of hazardous materials at any given time, thereby increasing the inherent safety of the process.

Table 1: Comparison of Batch vs. Continuous Synthesis for Hydrazine Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically hours | Can be reduced to minutes google.com |

| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio researchgate.net |

| Mass Transfer | Often diffusion-controlled | Enhanced through efficient mixing |

| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes researchgate.net |

| Scalability | Complex, often requires redesign of equipment | Simpler, by running the process for a longer duration |

| Product Consistency | Can vary from batch to batch | High, due to precise control of parameters |

Process intensification strategies that can be applied to benzylhydrazine hydrobromide synthesis include the use of microreactors, which offer exceptional control over reaction parameters. researchgate.net Furthermore, integrating multiple reaction steps (e.g., diazotization, reduction, and salt formation) into a single, continuous process can significantly streamline production and reduce waste. google.com

Green Chemistry Principles in Benzylhydrazine Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu The application of the twelve principles of green chemistry to the synthesis of benzylhydrazine hydrobromide can lead to more sustainable and environmentally benign manufacturing processes. sigmaaldrich.comwjpmr.com

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. yale.edu In the context of benzylhydrazine synthesis, this can be achieved by optimizing reactions to maximize yield and minimize by-products.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, a reaction with a high atom economy will generate minimal waste.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.edu This principle encourages the selection of safer reagents and reaction pathways. For instance, recent research has demonstrated the efficient photocatalytic synthesis of benzylhydrazine derivatives under mild, redox-neutral conditions, avoiding the need for harsh reagents. rsc.org

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.com Research into solvent-free reaction conditions, such as using microwave irradiation, has shown promise in the synthesis of related hydrazides, leading to faster reactions and higher yields compared to conventional methods. egranth.ac.inresearchgate.net

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. yale.edu Conducting syntheses at ambient temperature and pressure, or using energy-efficient technologies like microwave synthesis, aligns with this principle. egranth.ac.inresearchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. yale.edu For example, the final step in one synthesis route for a substituted benzylhydrazine involves a Pd/C catalytic hydrogenation. google.com

Table 2: Green Chemistry Assessment of Conventional vs. Microwave-Assisted Hydrazide Synthesis

| Green Chemistry Metric | Conventional Method | Microwave-Assisted Green Method | Improvement |

| Overall Yield (%) | 77.0 | 90 | 13% Increase researchgate.net |

| Number of Steps | Two | One | 50% Reduction researchgate.net |

| Heating Time | 6-9 hours | 60-200 seconds | 162-360 times less researchgate.net |

| Energy Consumption (KWh) | 6-9 | 0.015-0.050 | 180-400 times less researchgate.net |

| E (environmental) factor (Kg waste / Kg product) | 4.5 | 0.3 | 93.3% Reduction researchgate.net |

| Atom Economy (%) | 62.3 | 79.1 | 16.8% Increase researchgate.net |

| Reaction Mass Efficiency (%) | 16.0 | 69.2 | 53.2% Increase researchgate.net |

By embracing these advanced synthetic methodologies, the production of benzylhydrazine hydrobromide can become more efficient, safer, and environmentally sustainable, aligning with the broader goals of modern chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of Benzylhydrazine Hydrobromide

Fundamental Reactivity of the Hydrazine (B178648) Functional Group in the Presence of Bromide Counterion

The hydrazine functional group (-NHNH₂) is characterized by the presence of two adjacent nitrogen atoms, each with a lone pair of electrons. This feature makes hydrazine and its derivatives potent nucleophiles and bases. wikipedia.org However, in benzylhydrazine (B1204620) hydrobromide (C₆H₅CH₂NH₂NH₂·HBr), the hydrazine moiety is protonated, existing as the benzylhydrazinium cation ([C₆H₅CH₂NH₂NH₃]⁺).

This protonation significantly impacts its reactivity:

Nucleophilicity: The positive charge on the hydrazinium (B103819) ion drastically reduces the nucleophilicity of the nitrogen atoms. The lone pairs are less available to attack electrophilic centers. The reactivity of the free base, benzylhydrazine, can be restored under basic conditions which deprotonate the cation.

Acidity: The hydrazinium cation is acidic and can act as a proton donor. The equilibrium between the protonated and free base forms is pH-dependent.

Bromide Counterion: The bromide ion (Br⁻) is a weak base and acts as the counterion to the benzylhydrazinium cation. While generally considered a spectator ion in many reactions, its presence ensures an acidic medium, which can be a crucial factor in reaction mechanisms, such as acid-catalyzed condensations.

The fundamental reactivity, therefore, is a balance between the reduced nucleophilicity of the protonated form and the inherent reactivity of the small equilibrium concentration of the free base form, governed by the reaction's pH. wikipedia.org

Reaction Mechanisms in Organic Transformations Involving Benzylhydrazine Hydrobromide

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. soeagra.comwikipedia.org This reaction is a cornerstone of carbonyl chemistry and proceeds via a nucleophilic addition-elimination mechanism. libretexts.orglibretexts.org

The mechanism involves several key steps:

Nucleophilic Attack: The reaction is typically fastest at a slightly acidic pH (around 4.5). nih.gov While benzylhydrazine hydrobromide provides an acidic environment, the reaction proceeds through the small amount of the deprotonated, nucleophilic free base. This free hydrazine attacks the electrophilic carbonyl carbon. The acidic medium assists by protonating the carbonyl oxygen, further increasing the carbon's electrophilicity. quimicaorganica.orgresearchgate.net

Tetrahedral Intermediate Formation: The initial attack forms a tetrahedral intermediate known as a carbinolamine. soeagra.comnih.gov

Dehydration: In the acidic environment, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of a water molecule and deprotonation of the nitrogen atom leads to the formation of the stable C=N double bond of the hydrazone. nih.govquimicaorganica.org

Gas-phase studies on the reaction of protonated hydrazine with carbonyl compounds have confirmed that the mechanism involves the formation of an initial adduct, which then reacts further to form the protonated hydrazone, supporting the mechanisms postulated for solution-phase reactions. acs.orgnih.govacs.org

Table 1: Examples of Carbonyl Condensation Reactions

| Carbonyl Compound | Reactant | Product |

|---|---|---|

| Acetone | Benzylhydrazine | Acetone benzylhydrazone |

| Benzaldehyde (B42025) | Benzylhydrazine | Benzaldehyde benzylhydrazone |

| Cyclohexanone | Benzylhydrazine | Cyclohexanone benzylhydrazone |

Hydrazines are strong reducing agents and readily undergo oxidation. nanochemres.org The oxidation of benzylhydrazine, analogous to phenylhydrazine (B124118), is a complex process that can be initiated by chemical oxidants, electrochemical methods, or metal catalysts. nanochemres.orgiosrjournals.orgnih.gov The reaction often involves multiple electron transfers and a cascade of reactive intermediates. nih.gov

The oxidation of phenylhydrazine in aqueous solution is known to be autocatalytic and can produce a variety of intermediates and products. nih.gov

Table 2: Potential Intermediates and Products in the Oxidation of Arylhydrazines

| Species Type | Examples | Role |

|---|---|---|

| Radical Intermediates | Phenylhydrazyl radical, Superoxide (B77818) radical (O₂⁻) | Chain propagators in radical-mediated pathways. nih.gov |

| Reactive Intermediates | Phenyldiazene, Benzenediazonium ion | Key intermediates leading to final products. nih.gov |

| Stable Products | Nitrogen (N₂), Water (H₂O), Benzene (B151609) | Common final products of complete oxidation. |

| Byproducts | Hydrogen peroxide (H₂O₂) | Formed from reactions involving superoxide. nih.gov |

The oxidation of hydrazines frequently proceeds through radical-mediated pathways. nih.gov One-electron oxidation of a hydrazine derivative generates a corresponding hydrazyl radical. In the case of benzylhydrazine, this would be the benzylhydrazyl radical. The formation of such organic free radicals during the oxidative activation of hydrazines can be detected and studied using Electron Spin Resonance (ESR) spectroscopy, often complemented by spin-trapping techniques. nih.govrsc.orglibretexts.org

Key aspects of radical intermediates include:

Formation: Radicals can be formed through chemical oxidation, electrochemical processes, or photochemically. Self-coupling reactions of benzylhydrazine derivatives have been shown to produce radical intermediate ions. researchgate.net

Structure and Stability: The stability of the radical is crucial to its subsequent reactions. Benzylic radicals are known to be stabilized by resonance delocalization of the unpaired electron into the aromatic ring. libretexts.org This stabilization would apply to radicals formed at the benzylic carbon. Hydrazyl radical cations have also been studied, and their stability and structure are influenced by the substituents on the nitrogen atoms. acs.orgacs.org

Reactivity: Once formed, these radical intermediates can undergo a variety of reactions, including dimerization, abstraction of atoms (like hydrogen), or further oxidation.

Protonation and Dehydration Mechanisms of Benzylhydrazine Derivatives

Protonation and dehydration are fundamental mechanistic steps in several reactions of benzylhydrazine, most notably in the formation of hydrazones from carbonyl compounds as detailed in section 3.2.1.

Protonation: Benzylhydrazine possesses two basic nitrogen atoms. The terminal -NH₂ group is generally more basic and is the site of protonation by acids like HBr to form the benzylhydrazinium salt. wikipedia.org In solution, there is an equilibrium between the protonated form and the free base. The position of this equilibrium is dictated by the pH of the solution. This equilibrium is critical, as the protonated form is unreactive as a nucleophile, while the free base is highly reactive. nih.gov

Dehydration: The dehydration of the carbinolamine intermediate in hydrazone formation is the rate-determining step in the pH range of approximately 3 to 7. nih.gov This step is subject to general acid catalysis. The mechanism involves the protonation of the carbinolamine's hydroxyl group by an acid catalyst (HA), which could be H₃O⁺ or the benzylhydrazinium ion itself. This protonation converts the -OH into a much better leaving group, -OH₂⁺. The departure of a water molecule is often assisted by a base (which could be water or the bromide ion) abstracting a proton from the nitrogen, leading to the formation of the C=N double bond. soeagra.comnih.gov

Role of Benzylhydrazine in Redox Chemistry

By its nature, the hydrazine moiety is a powerful reducing agent, and this defines the primary role of benzylhydrazine in redox chemistry. nanochemres.orgresearchgate.net The oxidation of hydrazine is thermodynamically favorable, often producing nitrogen gas (N₂), an exceptionally stable molecule. wikipedia.org

Key roles in redox chemistry include:

Reducing Agent: Benzylhydrazine can reduce a variety of compounds. It is used as a reductant for metal salts, in the reduction of graphene oxide, and for the selective reduction of certain organic functional groups like nitroarenes. researchgate.netorganic-chemistry.org

Electron Donor: In electrochemical contexts, benzylhydrazine acts as an electron donor at the anode. Its electro-oxidation has been studied on various electrode materials. nanochemres.orgnanochemres.org The oxidation potential is a key parameter that quantifies its strength as a reducing agent. nih.gov

Source of Reactive Species: The oxidation of benzylhydrazine can generate reactive intermediates, including radicals and diazenes, which can then participate in subsequent chemical transformations. nih.gov The oxidation of phenylhydrazine, for example, produces superoxide radicals and hydrogen peroxide, implicating it in complex redox cycles. nih.gov

Derivatization and Functionalization Strategies

N-Alkylation and N-Acylation Reactions of Benzylhydrazine (B1204620) Hydrobromide

The nitrogen atoms of benzylhydrazine are nucleophilic and readily undergo alkylation and acylation reactions. As benzylhydrazine hydrobromide is a salt, a base is typically required to neutralize the hydrobromic acid and liberate the free benzylhydrazine for it to react. The choice of reaction conditions and reagents can influence the position and extent of substitution.

N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms of benzylhydrazine can proceed via reaction with alkyl halides or through reductive amination. The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent and the reaction conditions. The benzyl (B1604629) group's steric bulk can direct incoming alkyl groups to the terminal nitrogen atom (Nβ). However, mixtures of Nα- and Nβ-alkylated products, as well as di-alkylated products, can be formed.

| Alkylating Agent | Base | Typical Product(s) |

| Methyl Iodide | K2CO3 | Nα-Methyl-N-benzylhydrazine, Nβ-Methyl-N-benzylhydrazine |

| Benzyl Bromide | NaHCO3 | N,N'-Dibenzylhydrazine |

| Acetaldehyde/NaBH4 | - | N-Ethyl-N'-benzylhydrazine |

N-Acylation: Acylation of benzylhydrazine with acyl chlorides or anhydrides is a common method for the synthesis of N-acylbenzylhydrazines. This reaction is generally more regioselective than alkylation, with the less sterically hindered terminal nitrogen (Nβ) being the primary site of acylation. Under controlled conditions, mono-acylation can be achieved. Di-acylation is also possible with the use of excess acylating agent. These acyl derivatives are important intermediates in the synthesis of various heterocyclic compounds.

| Acylating Agent | Conditions | Primary Product |

| Acetyl Chloride | Pyridine, 0 °C | N'-Acetyl-N-benzylhydrazine |

| Benzoyl Chloride | aq. NaOH, Schotten-Baumann | N'-Benzoyl-N-benzylhydrazine |

| Acetic Anhydride | Room Temperature | N'-Acetyl-N-benzylhydrazine |

Formation of Hydrazones and Their Subsequent Transformations

Benzylhydrazine readily condenses with aldehydes and ketones to form benzylhydrazones. This reaction is a cornerstone of hydrazine (B178648) chemistry and provides a versatile platform for further molecular elaboration. wikipedia.org The formation of the C=N bond introduces a new site of reactivity within the molecule.

The reaction typically proceeds under mild acidic or basic conditions. The initial adduct, a carbinolamine, rapidly dehydrates to yield the stable hydrazone.

Subsequent transformations of benzylhydrazones are numerous and synthetically valuable. One of the most notable is the Wolff-Kishner reduction, where the hydrazone is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene (B1212753) group. libretexts.org This provides a powerful method for the deoxygenation of aldehydes and ketones under basic conditions. libretexts.org

Benzylhydrazones can also undergo a variety of cyclization reactions and can be used as precursors for the synthesis of other functional groups. For instance, oxidation of benzylhydrazones can lead to the formation of diazo compounds, which are themselves useful synthetic intermediates.

| Carbonyl Compound | Product | Subsequent Transformation Example |

| Benzaldehyde (B42025) | Benzaldehyde benzylhydrazone | Wolff-Kishner reduction to form diphenylmethane |

| Acetone | Acetone benzylhydrazone | - |

| Cyclohexanone | Cyclohexanone benzylhydrazone | Wolff-Kishner reduction to form cyclohexane |

Cyclization Reactions Leading to Novel Heterocyclic Architectures

Benzylhydrazine and its derivatives are key precursors for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. researchgate.net The presence of two adjacent nitrogen atoms provides an ideal scaffold for the construction of five- and six-membered rings.

One of the most common applications is the synthesis of pyrazoles and pyrazolones through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, the reaction of benzylhydrazine with a β-ketoester can lead to the formation of a pyrazolone (B3327878) ring system, a core structure found in many pharmaceuticals.

Similarly, reaction with α,β-unsaturated carbonyl compounds can also lead to the formation of pyrazoline derivatives. Furthermore, benzylhydrazine can be utilized in the synthesis of other heterocyclic systems such as triazoles, tetrazoles, and pyridazines, depending on the reaction partner. These cyclization reactions often proceed with high regioselectivity, which can be controlled by the substitution pattern of the hydrazine and the reaction conditions.

| Reagent | Heterocyclic Product |

| Acetylacetone | 1-Benzyl-3,5-dimethylpyrazole |

| Ethyl acetoacetate | 1-Benzyl-3-methyl-5-pyrazolone |

| Acrylonitrile | 1-Benzylpyrazolidine |

Regioselective Functionalization of Benzylhydrazine Derivatives

The two nitrogen atoms of benzylhydrazine (Nα and Nβ) exhibit different steric and electronic environments, which allows for regioselective functionalization. Arylhydrazines are considered ambident nucleophiles, meaning they can react at either nitrogen atom. figshare.com The benzyl group, being sterically demanding, generally directs substitution to the terminal nitrogen (Nβ).

However, the electronic nature of the benzyl group can also influence reactivity. The electron-donating nature of the benzyl group can increase the nucleophilicity of the Nα nitrogen. The regioselectivity can often be controlled by a careful choice of reactants, catalysts, and reaction conditions. For instance, in acylation reactions, the less hindered Nβ is typically favored. In contrast, certain metal-catalyzed reactions might favor coordination and subsequent reaction at the Nα position.

Understanding and controlling the regioselectivity of these reactions is crucial for the efficient synthesis of specifically substituted benzylhydrazine derivatives, which are valuable intermediates in multi-step synthetic sequences.

Protecting Group Strategies in Complex Syntheses Utilizing Benzylhydrazine

In the context of multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the hydrazine functionality to prevent unwanted side reactions. organic-chemistry.org This is achieved through the use of protecting groups. libretexts.orgutsouthwestern.eduuchicago.edu The choice of protecting group is critical and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal.

Common protecting groups for the hydrazine moiety are carbamates, such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. organic-chemistry.org These groups can be introduced by reacting benzylhydrazine with the corresponding chloroformate or anhydride. The Boc group is typically stable under basic and nucleophilic conditions but is readily removed with acid. The Cbz group is stable to acidic and basic conditions but can be cleaved by catalytic hydrogenation. organic-chemistry.org

This orthogonal stability allows for the selective deprotection of one functional group in the presence of another, a key strategy in the synthesis of complex molecules. The use of protecting groups enables chemists to carry out a wide range of transformations on other parts of a molecule containing a benzylhydrazine moiety without affecting the hydrazine group itself.

| Protecting Group | Reagent for Protection | Conditions for Deprotection |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Trifluoroacetic acid, HCl |

| Benzyloxycarbonyl (Cbz) | Benzyl chloroformate | H2, Pd/C (Hydrogenolysis) |

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecular Syntheses

In the realm of organic synthesis, benzylhydrazine (B1204620) is a key building block for creating molecules with significant biological or chemical interest. Its reactivity is central to the formation of diverse heterocyclic systems and other important structural motifs.

The hydrazine (B178648) functional group of benzylhydrazine is fundamental to the synthesis of numerous nitrogen-containing heterocycles, which are core components of many functional molecules.

Pyrazoles : Benzylhydrazine is commonly used to construct the pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms. A primary synthetic route is the cyclocondensation reaction between benzylhydrazine and 1,3-dicarbonyl compounds or their equivalents. Another established one-pot, regioselective method involves the reaction of N-benzylhydrazones with nitro-olefins. The benzyl (B1604629) group at the N1 position of the resulting pyrazole ring is a common feature in many pharmacologically active compounds.

Triazoles : Triazoles, five-membered rings with three nitrogen atoms, can also be synthesized using hydrazine derivatives. For instance, 1,2,3-triazoles can be formed through cycloaddition reactions where the N-N bond from a hydrazine precursor is incorporated into the final ring structure. Benzylhydrazine can serve as the nitrogen source in multi-step syntheses that lead to the formation of benzyl-substituted triazole rings.

Pyrazolidinones : These saturated, five-membered cyclic hydrazides are typically prepared by reacting α,β-unsaturated carboxylic acid derivatives with hydrazines. The reaction of benzylhydrazine with substrates like α,β-unsaturated esters leads to the formation of 1-benzylpyrazolidin-3-ones, which can serve as scaffolds for further chemical modification.

| Heterocycle | Typical Precursor(s) | Reaction Type |

| Pyrazole | 1,3-Diketones, Nitro-olefins | Cyclocondensation, Cycloaddition |

| Triazole | Alkynes, Azides (in multi-step routes) | Cycloaddition |

| Pyrazolidinone | α,β-Unsaturated Esters | Michael Addition followed by Cyclization |

Nitrogen-containing heterocycles are considered "privileged scaffolds" in medicinal chemistry because they are present in a vast number of approved drugs and bioactive compounds. Benzylhydrazine is a valuable precursor for intermediates used in the synthesis of these agents. The pyrazole and triazole rings, often constructed using benzylhydrazine, are core structures in numerous pharmaceuticals and agrochemicals. For example, pyrazole derivatives are known to exhibit anti-inflammatory, analgesic, and anticancer properties, while triazole derivatives are widely used as antifungal agents in both medicine and agriculture. The benzyl group introduced by the reagent can be a crucial part of the final molecule's structure, contributing to its binding affinity with biological targets.

Beyond direct heterocycle synthesis, benzylhydrazine is used to form hydrazide and hydrazone scaffolds. Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with an acyl group attached. They are synthesized by reacting carboxylic acid derivatives with hydrazines. These hydrazide-based structures are not only stable intermediates for creating more complex molecules like 1,3,4-oxadiazoles but also exhibit a range of biological activities in their own right. The reaction of a benzylhydrazide with an aldehyde or ketone yields a benzylhydrazone, a versatile intermediate in organic synthesis.

Role in Materials Science and Polymer Synthesis

The applications of benzylhydrazine derivatives extend beyond traditional organic synthesis into the field of materials science, where they contribute to the development of advanced materials and polymers with tailored properties.

In the manufacturing of perovskite solar cells, the stability of the precursor ink is a critical challenge. These inks often suffer from degradation through processes like the oxidation of iodide anions (I⁻) to iodine (I₂) and the breakdown of organic cations. Research has demonstrated that benzylhydrazine hydrochloride (BHC), a salt of benzylhydrazine, acts as a highly effective stabilizing additive in these inks.

BHC functions as a reductant, preventing the formation of detrimental I₂ and inhibiting the decomposition of organic cations. This stabilization significantly extends the shelf life of the precursor inks from less than a week to nearly a month. The BHC is ultimately converted into harmless, volatile compounds during the process, which preserves the crystallization of the perovskite film and the performance of the final solar cell. This innovation is a key step toward improving the reliability and scalability of perovskite solar cell production.

Table: Effect of Benzylhydrazine Hydrochloride (BHC) on Perovskite Ink Stability

| Ink Formulation | Key Degradation Pathway | Stability Duration | Reference |

| Control Ink (without BHC) | Iodide oxidation, organic cation breakdown | < 1 week | |

| Stabilized Ink (with BHC) | Degradation pathways inhibited | ~ 1 month |

Hydrazine and its derivatives are valuable monomers in polymer chemistry for creating polymers with specific functionalities. The incorporation of the hydrazino or hydrazido moiety into a polymer backbone can impart unique characteristics. For example, s-triazine bishydrazino derivatives can be used to synthesize polymers that exhibit excellent thermal stability and char-forming ability, making them effective as flame retardants when added to materials like polypropylene.

Application in Biochemical Studies as a Research Tool

Benzylhydrazine hydrobromide serves as a valuable research tool in biochemical studies, primarily for elucidating enzyme mechanisms and as a component in the development of biochemical assays. Its reactive nature with certain enzyme cofactors allows for detailed investigation into catalytic processes.

Investigation of Enzyme Mechanism of Action (e.g., Monoamine Oxidases)

Benzylhydrazine has been instrumental in probing the mechanism of action of various enzymes, most notably monoamine oxidases (MAOs). As a hydrazine derivative, it acts as a mechanism-based inhibitor, providing insights into the catalytic cycle and the structure of the enzyme's active site.

Studies have shown that benzylhydrazine inhibits both human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). The inhibition involves the enzyme-catalyzed conversion of the hydrazine to a diazene (B1210634) intermediate. This reactive species then interacts with the flavin adenine (B156593) dinucleotide (FAD) cofactor, a crucial component of the enzyme's catalytic machinery. Structural and mechanistic studies reveal that the inhibition of MAO-B by benzylhydrazine involves the alkylation of the FAD cofactor at the N(5) position. This covalent modification leads to the inactivation of the enzyme.

Research has also detailed the specifics of this interaction. For instance, the inhibition process is dependent on molecular oxygen. The reaction of the enzyme-bound diazene with oxygen is proposed to form an alkyl radical and a superoxide (B77818) anion. This arylalkyl radical then covalently binds to the N(5) of the flavin.

Furthermore, benzylhydrazine has been used to study copper-dependent enzymes, such as peptidylglycine alpha-amidating enzyme. In these cases, it can act as a reductant of the enzyme-bound Cu(II) ions, leading to enzyme inactivation and the formation of a benzyl radical. This has provided evidence for the nonequivalence of copper atoms within the enzyme's active site.

| Enzyme Studied | Effect of Benzylhydrazine | Mechanistic Insight |

| Monoamine Oxidase A (MAO-A) | Inhibition | Acts as a mechanism-based inhibitor, interacting with the FAD cofactor. |

| Monoamine Oxidase B (MAO-B) | Inhibition | Alkylation of the FAD cofactor at the N(5) position, leading to inactivation. |

| Bovine Serum Amine Oxidase | Inhibition and pseudo-substrate activity | Involves a hydrazine-transfer reaction and the formation of intermediates like an azo derivative and a benzaldehyde (B42025) hydrazone. nih.gov |

| Peptidylglycine alpha-amidating enzyme | Inactivation | Reduction of enzyme-bound Cu(II) to Cu(I) and formation of a benzyl radical. |

Development of Biochemical Assays

The well-characterized reactions of benzylhydrazine with specific enzymes form a basis for the development of novel biochemical assays. Its role as an inhibitor or a pseudo-substrate allows it to be used in assays designed to detect and quantify the activity of certain enzymes.

For example, the reaction of benzylhydrazine with bovine serum amine oxidase results in the formation of benzaldehyde and hydrogen peroxide. nih.gov This reaction can be harnessed to develop a spectrophotometric or fluorometric assay. The production of benzaldehyde can be monitored directly by its absorbance, or it can be coupled to a secondary reaction that produces a colored or fluorescent product. Similarly, the generation of hydrogen peroxide can be detected using a variety of commercially available probes.

In the study of bovine serum amine oxidase, the interaction with benzylhydrazine leads to the formation of distinct reaction intermediates, such as an azo derivative and a benzaldehyde hydrazone, which can be characterized by optical spectroscopy. nih.gov The unique spectral properties of these intermediates could be exploited to develop specific assays for monitoring the enzyme's activity or for screening potential inhibitors. The principle would involve monitoring the change in absorbance at a specific wavelength that corresponds to the formation or decay of one of these intermediates.

The ability of benzylhydrazine to reduce Cu(II) in copper-containing enzymes also presents opportunities for assay development. Assays could be designed to measure the change in the copper redox state, potentially through the use of specific chelators that bind to Cu(I) and produce a detectable signal.

| Potential Assay Principle | Basis of Detection | Target Enzyme Class |

| Product Formation | Spectrophotometric or fluorometric detection of benzaldehyde or hydrogen peroxide. nih.gov | Amine Oxidases |

| Intermediate Monitoring | Monitoring changes in optical spectroscopy corresponding to the formation of azo or hydrazone intermediates. nih.gov | Amine Oxidases |

| Cofactor Redox State | Detection of Cu(I) formation using specific chelators. | Copper-dependent enzymes |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Benzylhydrazine (B1204620) and Its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of benzylhydrazine and its derivatives. imist.ma The choice of method, such as the B3LYP functional combined with a basis set like 6-31G(d,p), has been shown to provide a reliable balance between computational cost and accuracy for medium-sized organic molecules. imist.ma

These calculations yield optimized molecular geometries and a wealth of electronic parameters. Key areas of investigation include:

Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the ground state.

Electronic Properties: Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating chemical stability and polarizability. nih.gov

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites and predicting intermolecular interaction patterns.

Global Reactivity Descriptors: Parameters such as hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from HOMO and LUMO energies to quantify the molecule's reactivity. nih.govscirp.org A lower chemical hardness value, for instance, suggests higher reactivity. nih.gov

A theoretical study on related hydrazine (B178648) derivatives using the DFT/B3LYP/6-31G(d,p) level of theory revealed significant polarization effects between different parts of the molecules, which heavily influence their reactivity and stability. imist.ma Such studies provide a foundational understanding of the intrinsic properties of the benzylhydrazine scaffold.

Table 1: Illustrative Global Reactivity Descriptors Calculated for a Hydrazine Derivative This table presents example data typical of quantum chemical calculations to illustrate the concepts.

| Parameter | Symbol | Value (eV) | Description |

|---|---|---|---|

| HOMO Energy | EHOMO | -4.786 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -0.318 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 4.468 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness | η | 2.234 | Measures resistance to change in electron distribution. nih.gov |

| Chemical Softness | S | 0.224 | The reciprocal of hardness; indicates the capacity to accept electrons. nih.gov |

| Electronegativity | χ | 2.552 | The ability of an atom or molecule to attract shared electrons. nih.gov |

Molecular Modeling of Reactivity and Selectivity in Synthetic Pathways

Molecular modeling extends beyond static properties to simulate chemical reactions and predict their outcomes. For synthetic pathways involving benzylhydrazine, computational models can predict reactivity and selectivity, saving significant time and resources in the laboratory.

By mapping the potential energy surface of a reaction, chemists can identify transition states and calculate activation energies. This information is vital for understanding reaction mechanisms and predicting which products are likely to form. For example, in reactions where benzylhydrazine can react at different sites, computational models can determine the most energetically favorable pathway.

Molecular docking, a technique often used in drug discovery, can also model the interaction between a reactant and a catalyst or another molecule. nih.gov This can provide insights into the binding mechanisms that control selectivity. nih.gov For instance, modeling the interaction of benzylhydrazine derivatives with a catalyst can explain why a particular isomer is formed preferentially. Studies on thiazolylhydrazine-piperazine derivatives have successfully used molecular modeling to understand the interaction modes with their biological targets, demonstrating the power of these methods to explain selectivity. nih.gov

Structure-Activity Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that establishes a mathematical correlation between the chemical structure of a compound and its biological activity. longdom.org QSAR is a cornerstone of modern drug discovery and toxicology, enabling the prediction of a molecule's activity before it is even synthesized. longdom.orgnih.gov

The process involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities is assembled.

Descriptor Calculation: Various numerical parameters, or "descriptors," that characterize the physicochemical properties of the molecules are calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors (related to the molecule's spatial conformation). nih.gov

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the biological activity. longdom.org

Validation: The model's predictive power is rigorously tested.

For benzylhydrazine derivatives, QSAR studies can be employed to design new compounds with enhanced biological profiles, such as improved enzyme inhibition or receptor binding. For example, the structure-activity relationships of YC-1, a compound synthesized using a benzylhydrazine intermediate, have been extensively studied. nih.gov These studies revealed that the presence and nature of the 1-benzyl group are crucial for its antiplatelet activity, an insight that could be quantified and modeled using QSAR approaches. nih.gov Such computational analyses help guide the synthesis of more potent and selective analogs. collaborativedrug.com

Prediction of Spectroscopic Properties of Benzylhydrazine Derivatives

Computational methods are highly effective at predicting the spectroscopic properties of molecules, which is invaluable for structure confirmation and characterization. Theoretical calculations can provide spectra that can be directly compared with experimental data from techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

IR Spectroscopy: Vibrational frequencies can be calculated using DFT methods. These theoretical frequencies often correlate well with experimental IR spectra, aiding in the assignment of specific absorption bands to particular molecular vibrations, such as N-H stretching or C-N bending. nih.govresearchgate.net For example, calculations on benzothiazole (B30560) derivatives have shown good agreement between computed vibrational wavenumbers and observed data. ias.ac.in

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. scirp.org These predicted shifts are compared to experimental values to confirm the proposed structure of a synthesized benzylhydrazine derivative. mdpi.com Computational analysis can be particularly useful for resolving ambiguities in complex spectra.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Hydrazone Derivative This table provides an example of how theoretical data is compared with experimental results for spectroscopic analysis. The data is illustrative and based on findings for related compounds. researchgate.net

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated IR (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3450.4 | 3467 |

| C=N Stretch | 1618.4 | 1686 |

| N-N Stretch | 1129.0 | 1132 |

This close agreement between calculated and experimental data underscores the predictive power of computational chemistry in modern structural elucidation. researchgate.netias.ac.in

Analytical Techniques for Characterization and Purity Assessment of Benzylhydrazine Derivatives

Spectroscopic Methods for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for the structural elucidation of organic compounds, including benzylhydrazine (B1204620) derivatives. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR probes the carbon skeleton of the molecule.

In the ¹H NMR spectra of benzylhydrazine derivatives, specific signals corresponding to the benzylic protons (C₆H₅CH ₂), aromatic protons, and the hydrazine (B178648) N-H protons can be identified. For example, in (3-Fluoro-benzyl)-hydrazine, the benzylic protons appear as a signal, while the aromatic protons show complex splitting patterns due to the fluorine substituent. chemicalbook.com For hydrazone derivatives, the formation of the imine bond (C=N) results in a characteristic signal for the azomethine proton (N=CH ). rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon atoms within the molecule. The chemical shifts of the benzylic carbon, aromatic carbons, and any carbons involved in derivatization are key identifiers. rsc.orgresearchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC are often used to establish the connectivity between protons and carbons, confirming the complete structure of the derivative. ceon.rs

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Benzylhydrazine Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | ¹H NMR | 7.82 (s, 1H), 7.69 (s, 1H), 7.51-7.57 (m, 2H), 7.39-7.41 (m, 1H), 7.20-7.31 (m, 3H), 7.10-7.12 (m, 2H), 6.90 (t, J= 7.2 Hz, 1H) | 7.2 |

| (E)-1-(3-bromobenzylidene)-2-phenylhydrazine | ¹³C NMR | 144.2, 137.4, 135.2, 131.1, 130.1, 129.3, 128.7, 124.8, 122.8, 120.5, 112.8 | N/A |

| N'-(4-methoxybenzylidene)benzohydrazide | ¹H NMR | 11.12 (br. s, 1H, NH), 7.36–7.46 (m, 10H, CHarom.) | N/A |

| N'-(4-methoxybenzylidene)benzohydrazide | ¹³C NMR | 161.7, 138.5, 129.1 (2C), 127.4, 115.4 | N/A |

Data presented is illustrative and sourced from related structures found in the literature. rsc.orgnih.gov

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of benzylhydrazine derivatives. It provides a precise mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the molecular formula. nih.gov High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further solidifying the elemental composition. nih.gov

The fragmentation patterns observed in the mass spectrum offer valuable structural information. nih.gov When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or High-Performance Liquid Chromatography (HPLC-MS/MS), it becomes a powerful tool for identifying and quantifying derivatives in complex mixtures. cdc.govresearchgate.netnih.gov Derivatization is often employed to enhance the volatility and ionization efficiency of hydrazine compounds for MS analysis. researchgate.netnih.govnih.gov For instance, derivatization with p-tolualdehyde has been successfully used for the sensitive detection of hydrazine derivatives in plasma samples by HPLC-MS/MS. researchgate.netnih.gov

Table 2: Mass Spectrometry Data for a Phenylhydrazine (B124118) Derivative

| Compound | Ionization Method | [M+H]⁺ (m/z) Calculated | [M+H]⁺ (m/z) Found |

|---|---|---|---|

| 5-Amino-1-methyl-N,N'-diphenyl-1H-pyrazole-4-carboxamide | ESI/APCI | 329.1067 | 329.1064 |

Data sourced from a study on related phenylaminopyrazole derivatives. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of particular bonds. For benzylhydrazine derivatives, IR spectroscopy can confirm the presence of N-H bonds (typically in the 3300-3500 cm⁻¹ region), C-H bonds of the aromatic ring and the methylene (B1212753) bridge, and C=C bonds of the aromatic ring. researchgate.netresearchgate.net In hydrazone derivatives, the C=N (imine) stretch is a key diagnostic peak, usually appearing in the 1590-1690 cm⁻¹ region. researchgate.net The absence of the C=O stretch from a starting carbonyl compound and the appearance of the C=N stretch provides strong evidence for the formation of a hydrazone.

Table 3: Characteristic IR Absorption Frequencies for Benzylhydrazine Derivatives

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amine/Amide | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Alkane (Benzylic) | C-H Stretch | 2850 - 3000 |

| Imine/Azomethine | C=N Stretch | 1590 - 1690 |

| Aromatic | C=C Stretch | 1400 - 1600 |

Data compiled from typical IR absorption ranges for organic functional groups. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis of Derivatives (e.g., HPLC, GC)

Chromatographic techniques are essential for separating benzylhydrazine derivatives from reaction mixtures and for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods. cdc.gov

GC is suitable for volatile and thermally stable compounds. For less volatile hydrazine derivatives, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.govresearchgate.net For example, monoalkylhydrazines, including benzylhydrazine, can be analyzed by GC after derivatization with pentafluorobenzaldehyde. nih.gov This process creates stable hydrazone derivatives that are sensitive to electron-capture detection. nih.gov

HPLC is a versatile technique that can be applied to a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net Reversed-phase HPLC, using a C18 or phenyl-bonded silica (B1680970) gel column, is frequently employed for the separation of hydrazine derivatives. researchgate.netgoogle.com The choice of mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and a buffer, is optimized to achieve good separation. google.com HPLC coupled with detectors like UV-Vis, fluorescence, or mass spectrometry (LC-MS) allows for both quantification and identification. nih.govresearchgate.net

Advanced X-ray Crystallography of Benzylhydrazine Derivatives

X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and stereochemistry. For benzylhydrazine derivatives that form suitable single crystals, X-ray diffraction analysis can confirm the molecular structure proposed by spectroscopic methods.

Studies on related hydrazide and hydrazone derivatives have utilized X-ray crystallography to elucidate their molecular geometry and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netmdpi.comeurjchem.com For example, the crystal structure of N,N'-di(2-hydroxybenzylidene)hydrazine revealed a planar molecule with significant intramolecular O-H···N hydrogen bonding. researchgate.net Similarly, the analysis of a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide showed a distorted square planar geometry. mdpi.com This level of detail is crucial for understanding structure-activity relationships and the solid-state properties of these compounds.

Table 4: Example Crystallographic Data for a Hydrazide Derivative

| Compound | N'-Acetyl-N'-phenyl-2-naphthohydrazide |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Parameters | a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å |

| α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)° | |

| Key Interactions | N-H···O and C-H···O hydrogen bonds, C-H···π and π···π interactions |

Data sourced from a crystallographic study of a related hydrazide compound. eurjchem.com

Q & A

Q. What are the key physicochemical identifiers and purity standards for benzylhydrazine hydrobromide in experimental settings?

Q. What safety protocols are critical when handling benzylhydrazine hydrobromide in the laboratory?

Due to its potential toxicity and lack of comprehensive toxicological data, researchers must:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Employ fume hoods for synthesis or handling to prevent inhalation.

- Follow emergency procedures: flush eyes with water for 15 minutes, wash skin with soap, and seek medical attention immediately upon exposure .

Q. How is benzylhydrazine hydrobromide synthesized, and what intermediates are involved?

A common method involves reacting benzaldehyde derivatives with hydrazine under acidic conditions. For example, N-acyl-N′-benzylhydrazine intermediates are generated using isobutoxyacryloyl chloride, followed by purification via solvent evaporation and filtration .

Advanced Research Questions

Q. What mechanistic insights exist regarding benzylhydrazine hydrobromide’s inhibition of monoamine oxidases (MAOs)?

Q. How do computational models (e.g., DFT) predict benzylhydrazine’s adsorption on functionalized nanomaterials?

Density Functional Theory (DFT) studies indicate that benzylhydrazine’s adsorption on carboxylated carbon nanotubes is driven by electron-donating interactions. The minimum energy conformer shows a planar geometry, optimizing π-π stacking and hydrogen bonding with the nanotube surface .

Q. What contradictions exist in structural characterization data for hydrobromide salts of hydrazine derivatives?

While hydrobromide salts of N,4-diaryl 2-aminothiazoles are poorly characterized crystallographically, recent reports on 4-phenyl-2-(2-phenylhydrazinyl)thiazol-3-ium bromide reveal protonation at the thiazole nitrogen—contrary to earlier assumptions of hydrazine nitrogen protonation. This highlights the need for context-dependent structural validation .

Q. How can analytical methods (e.g., HPLC) be optimized for simultaneous quantification of benzylhydrazine hydrobromide in complex matrices?

Method development should prioritize "Green Chemistry" principles:

- Use mixed-mode HPLC columns to separate hydrazine derivatives and matrix components.

- Validate linearity (R² >0.99) across 0.1–100 µg/mL ranges.

- Employ UV detection at 254 nm for hydrazone byproducts .

Methodological Recommendations

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates .

- Structural Analysis : Combine X-ray crystallography (for crystalline salts) and NMR to resolve protonation sites in non-crystalline forms .

- Data Contradiction Resolution : Cross-validate computational adsorption models with experimental isotherm data to address discrepancies in nanomaterial interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。